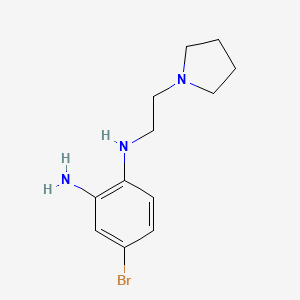
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, a pyridine ring, and a butanamide backbone, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and pyridine-3-amine.
Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with pyridine-3-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include oximes, piperidine derivatives, and various substituted amides.
Applications De Recherche Scientifique
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-methyl-N-(pyridin-3-yl)butanamide
- (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide
- (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-yl)butanamide
Uniqueness
The unique combination of the amino group, pyridine ring, and butanamide backbone in (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride provides distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H19Cl2N3O |
|---|---|
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-11(2,3)9(12)10(15)14-8-5-4-6-13-7-8;;/h4-7,9H,12H2,1-3H3,(H,14,15);2*1H/t9-;;/m1../s1 |
Clé InChI |
OXSMCEKOWLGSTI-KLQYNRQASA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)NC1=CN=CC=C1)N.Cl.Cl |
SMILES canonique |
CC(C)(C)C(C(=O)NC1=CN=CC=C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)



![2-(1-[2,5-dimethylphenyl]-ethylthio)pyridine N-oxide](/img/structure/B8616370.png)


![4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)




